molecular formula C18H26Ni B6288969 Bis(tetramethylcyclopentadienyl)nickel(II) CAS No. 79019-60-6

Bis(tetramethylcyclopentadienyl)nickel(II)

Cat. No.: B6288969
CAS No.: 79019-60-6
M. Wt: 301.1 g/mol
InChI Key: PPBIVTWBQQUEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tetramethylcyclopentadienyl)nickel(II): It is a green-black crystalline solid that is sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Scientific Research Applications

Bis(tetramethylcyclopentadienyl)nickel(II) has numerous applications in scientific research, including:

Safety and Hazards

Bis(tetramethylcyclopentadienyl)nickel(II) is classified as toxic if swallowed, toxic in contact with skin, and harmful if inhaled . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Mechanism of Action

Bis(tetramethylcyclopentadienyl)nickel(II), also known as MFCD01862460 or Bis(tetramethylcyclopentadienyl)nickel(II), 98%, is a compound with a wide range of applications.

Target of Action

As a catalyst, it likely interacts with various substrates in chemical reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions without being consumed in the process .

Biochemical Pathways

As a catalyst, it likely influences a variety of chemical reactions .

Result of Action

As a catalyst, it likely influences the rate and outcomes of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tetramethylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

NiCl2+2C9H13+2NaNi(C9H13)2+2NaCl\text{NiCl}_2 + 2 \text{C}_9\text{H}_{13} + 2 \text{Na} \rightarrow \text{Ni(C}_9\text{H}_{13})_2 + 2 \text{NaCl} NiCl2​+2C9​H13​+2Na→Ni(C9​H13​)2​+2NaCl

Industrial Production Methods: Industrial production methods for bis(tetramethylcyclopentadienyl)nickel(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(tetramethylcyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) complexes.

    Reduction: It can be reduced to form nickel(0) complexes.

    Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.

Major Products Formed:

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(0) complexes.

    Substitution: Various nickel complexes with different ligands.

Comparison with Similar Compounds

    Nickelocene (bis(cyclopentadienyl)nickel(II)): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.

    Bis(methylcyclopentadienyl)nickel(II): Contains methylcyclopentadienyl ligands.

    Bis(ethylcyclopentadienyl)nickel(II): Contains ethylcyclopentadienyl ligands.

Uniqueness: Bis(tetramethylcyclopentadienyl)nickel(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide greater steric hindrance and electronic effects compared to other cyclopentadienyl derivatives. This results in distinct reactivity and stability, making it valuable for specific catalytic and material science applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(tetramethylcyclopentadienyl)nickel(II), 98% involves the reaction of nickel chloride with tetramethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Nickel chloride", "Tetramethylcyclopentadiene", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)", "Solvent (such as toluene or THF)" ], "Reaction": [ "Dissolve nickel chloride in the solvent", "Add the reducing agent to the solution", "Add tetramethylcyclopentadiene to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent to remove impurities", "Dry the solid under vacuum to obtain Bis(tetramethylcyclopentadienyl)nickel(II), 98%" ] }

CAS No.

79019-60-6

Molecular Formula

C18H26Ni

Molecular Weight

301.1 g/mol

IUPAC Name

nickel(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2

InChI Key

PPBIVTWBQQUEKM-UHFFFAOYSA-N

SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni]

Canonical SMILES

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.